3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL
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Overview
Description
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is an organic compound that belongs to the class of azo dyes. It is characterized by the presence of a diazenyl group (-N=N-) linking a nitrophenyl group to a pyrazol ring. This compound is known for its vibrant color and is used in various applications, including as a dye and in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL typically involves the diazotization of 4-nitroaniline followed by coupling with 3-methyl-1-phenyl-1H-pyrazol-5-OL. The reaction conditions include maintaining a low temperature during the diazotization process and using an acidic medium to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo electrophilic substitution reactions at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is used in various scientific research applications, including:
Chemistry: As a dye in analytical chemistry for the detection of metal ions.
Biology: In biological staining to visualize cellular components.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with certain drugs.
Industry: Used in the textile industry as a dye for fabrics.
Mechanism of Action
The mechanism of action of 3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL involves its interaction with molecular targets through the diazenyl group. This group can form stable complexes with metal ions, which is utilized in its applications as a dye and in analytical chemistry. The compound’s ability to undergo various chemical reactions also makes it a versatile tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylazo-1-naphthol: Another azo dye with similar applications in dyeing and analytical chemistry.
4-Nitrophenylazo-2-naphthol: Known for its use in biological staining and as a pH indicator.
4-Nitrophenylazo-3-methyl-1-phenyl-1H-pyrazol-5-OL: A closely related compound with similar chemical properties.
Uniqueness
3-Methyl-4-((4-nitrophenyl)diazenyl)-1-phenyl-1H-pyrazol-5-OL is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its ability to form stable complexes with metal ions and undergo various chemical reactions makes it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C16H13N5O3 |
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Molecular Weight |
323.31 g/mol |
IUPAC Name |
5-methyl-4-[(4-nitrophenyl)diazenyl]-2-phenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C16H13N5O3/c1-11-15(16(22)20(19-11)13-5-3-2-4-6-13)18-17-12-7-9-14(10-8-12)21(23)24/h2-10,19H,1H3 |
InChI Key |
FQOGPUZUPIZPLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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